Sanfetrinem

Description

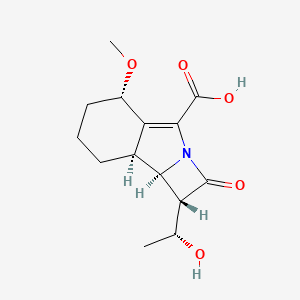

a tricyclic beta-lactam; GV 104326 is the sodium salt; structure in first source

orally absorbed hexetil ester of GV-104326

See also: this compound Sodium (active moiety of).

Structure

3D Structure

Properties

CAS No. |

156769-21-0 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid |

InChI |

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1 |

InChI Key |

ICFDDEJRXZSWTA-KJFVXYAMSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GV 118819X GV-118819X GV118819X sanfetrinem |

Origin of Product |

United States |

Foundational & Exploratory

The Gateway to Activity: A Technical Guide to the Oral Prodrug Activation of Sanfetrinem Cilexetil

For Researchers, Scientists, and Drug Development Professionals

Sanfetrinem cilexetil, an oral tricyclic β-lactam antibiotic, represents a significant area of interest, particularly with its recent investigation for repurposing in tuberculosis treatment. Its efficacy hinges on its successful conversion from the prodrug form, this compound cilexetil, to its active moiety, this compound. This technical guide provides an in-depth exploration of the activation mechanism of this compound cilexetil, detailing the biochemical processes, relevant quantitative data, and the experimental methodologies used to elucidate this critical step in its therapeutic action.

The Activation Pathway: From Ester to Active Antibiotic

This compound cilexetil is designed as a cilexetil ester prodrug to enhance its oral bioavailability. The core of its activation lies in the enzymatic hydrolysis of this ester linkage. This biotransformation is primarily mediated by non-specific carboxylesterases.[1]

Key Stages of Activation:

-

Oral Administration: this compound cilexetil is administered orally.

-

Transit to the Intestine: The prodrug travels through the gastrointestinal tract.

-

Enzymatic Hydrolysis: In the intestinal epithelium, non-specific carboxylesterases recognize and cleave the cilexetil ester group.[1]

-

Release of Active Compound and Byproducts: This hydrolysis yields the active antibiotic, this compound, along with two byproducts: acetaldehyde and cyclohexanol.[1]

-

Systemic Absorption: The active this compound is then absorbed into the bloodstream to exert its antibacterial effects.

This rapid hydrolysis in the gut wall is a critical feature, as it minimizes the systemic exposure to the intact prodrug. Studies in rats have shown that less than 2% of the intact ester is found in the feces, confirming efficient hydrolysis during transit through the gastrointestinal tract.[1]

Quantitative Insights into Prodrug Activation and Pharmacokinetics

The efficiency of this compound cilexetil's conversion to this compound is reflected in its pharmacokinetic profile. The following tables summarize key quantitative data from studies in both mice and humans.

Table 1: Pharmacokinetic Parameters of Active this compound After Oral Administration of this compound Cilexetil in Mice (10 mg/kg dose) [1]

| Parameter | This compound | Amoxicillin | Cefdinir |

| Cmax (μg/ml) - Plasma | 7.60 | 3.74 | 0.74 |

| Tmax (h) - Plasma | 0.25 | - | - |

| Cmax (μg/ml) - Lungs | 1.94 | 1.11 | Not Detected |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers After Oral Administration of this compound Hexetil (a similar prodrug) [2]

| Dose of this compound Equivalent | 125 mg | 500 mg |

| Mean Cmax in Plasma (μg/ml) | 0.77 | 2.47 |

| Mean Tmax in Plasma (h) | 1.1 | 2.0 |

| Mean Terminal Elimination Half-life in Plasma (h) | 1.33 | 1.97 |

| Mean Cmax in Inflammatory Fluid (μg/ml) | 0.26 | 0.86 |

| Mean Tmax in Inflammatory Fluid (h) | 2.80 | 2.67 |

| Mean Half-life in Inflammatory Fluid (h) | 1.66 | 1.74 |

| Overall Penetration into Inflammatory Fluid (%) | 51.4 | 47.0 |

| Mean Urine Recovery (%) | 18.4 | 24.15 |

Experimental Protocols for Studying Prodrug Activation

The investigation of this compound cilexetil's activation often involves in vitro models that simulate the metabolic environment of the body.

In Vitro Hydrolysis using Liver S9 Fractions

A common method to assess the metabolic activation of prodrugs is through the use of S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including carboxylesterases.

Objective: To determine the rate and extent of this compound cilexetil hydrolysis to this compound in the presence of a metabolic activation system.

Materials:

-

This compound cilexetil

-

Rat liver S9 fraction (induced)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Incubator/shaker

-

Quenching solution (e.g., acetonitrile)

-

Analytical instrumentation (e.g., HPLC-MS/MS)

Protocol:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing the rat liver S9 fraction, the NADPH regenerating system, and phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow the system to equilibrate.

-

Initiation of Reaction: The reaction is initiated by adding a known concentration of this compound cilexetil to the pre-incubated mixture.

-

Incubation: The reaction is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, to precipitate the proteins and halt enzymatic activity.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest, is collected.

-

Analysis: The concentrations of remaining this compound cilexetil and the formed this compound in the supernatant are quantified using a validated analytical method such as HPLC-MS/MS.

-

Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the kinetics of the hydrolysis.

Conclusion

The oral prodrug strategy employed for this compound cilexetil is a classic and effective approach to deliver the active β-lactam antibiotic, this compound, to the systemic circulation. The rapid and efficient hydrolysis by non-specific carboxylesterases in the intestinal epithelium is the cornerstone of its activation. Understanding this mechanism, supported by robust pharmacokinetic data and well-defined in vitro experimental models, is crucial for the continued development and potential repurposing of this promising antibiotic. This guide provides a foundational understanding for researchers and developers working on this compound cilexetil and other orally administered prodrugs.

References

Sanfetrinem: A Technical Guide to its Discovery, History, and Redevelopment

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Sanfetrinem is a potent, orally bioavailable tricyclic carbapenem antibiotic, belonging to the trinem class. Initially developed by GlaxoSmithKline in the 1990s for the treatment of upper respiratory tract infections, its development was halted for commercial reasons despite promising phase 2 clinical trial results.[1][2][3] Recently, this compound has garnered renewed interest for its potential as a treatment for tuberculosis (TB), including multidrug-resistant strains, leading to its entry into new clinical trials.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, historical development, and contemporary redevelopment of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Discovery and Initial Development

This compound, also known as GV-104326, emerged from research programs in the 1990s aimed at discovering novel β-lactam antibiotics with a broad spectrum of activity and oral bioavailability.[1] It is administered as the prodrug this compound cilexetil, which is designed to improve oral absorption.[1][6] Early studies demonstrated its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[6] Despite successful Phase 2 trials, further development was terminated.[3]

Repurposing for Tuberculosis

The global health challenge of drug-resistant tuberculosis has spurred the search for new and effective treatments. A screening of approximately 2,000 β-lactam compounds identified this compound as a highly active agent against intracellular Mycobacterium tuberculosis.[1][2] This discovery has led to the repurposing of this compound for TB, with a Phase 2a clinical trial (NCT05388448) initiated to evaluate its early bactericidal activity, safety, and pharmacokinetics in patients with pulmonary tuberculosis.[3][4][5][7] This trial, which concluded patient enrollment in August 2024, is a significant step in determining the future role of this oral carbapenem in TB therapy.[5]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various organisms.

| Organism | Strain Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible | 0.06 (MIC90) | [6] |

| Streptococcus pyogenes | 0.008 (MIC90) | [6] | |

| Streptococcus pneumoniae | 0.125 (MIC90) | [6] | |

| Escherichia coli | 0.25 (MIC90) | [6] | |

| Klebsiella pneumoniae | 0.5 (MIC90) | [6] | |

| Mycobacterium tuberculosis | H37Rv (intracellular) | 0.5 (MICTHP1) | [1] |

| Mycobacterium tuberculosis | H37Rv (7H9 broth) | 1.5 (MIC7H9) | [1] |

| Mycobacterium tuberculosis | Clinical Isolates (MDR/XDR) | 1-4 (MIC90) | [1] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound cilexetil. The following table summarizes key pharmacokinetic parameters in mice following oral administration.

| Parameter | Value | Units | Reference |

| Plasma | |||

| Cmax | 7.60 | µg/mL | [6] |

| Tmax | 0.25 | hours | [6] |

| AUC0-∞ | 6.16 | µg·h/mL | [6] |

| Half-life (t1/2) | 0.37 | hours | [6] |

| Lungs | |||

| Cmax | 1.94 | µg/mL | [6] |

| AUC0-∞ | 1.56 | µg·h/mL | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method: The in vitro activity of this compound is determined using the broth microdilution method as per the guidelines of the Japanese Society for Chemotherapy.

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is used for most bacteria. For Streptococcus spp., the broth is supplemented with 5% lysed horse blood.[6]

-

Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial strains are grown to a standardized turbidity, and the inoculum is prepared to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy in Murine Models

Septicemia Model:

-

Animal Model: Male ICR mice are used.

-

Infection: Mice are injected intraperitoneally with a bacterial suspension containing 5% mucin.

-

Treatment: this compound cilexetil, suspended in 0.5% metholose, is administered orally at various doses one hour after infection.

-

Endpoint: Survival is monitored for 7 days, and the 50% effective dose (ED50) is calculated.

Respiratory Tract Infection Model:

-

Animal Model: Male CBA/J mice are used.

-

Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension.

-

Treatment: Oral administration of this compound cilexetil begins 24 hours after infection and is repeated at 12-hour intervals.

-

Endpoint: At specified time points, lungs are aseptically removed, homogenized, and viable bacterial counts are determined by plating on appropriate agar.

Pharmacokinetic Studies in Mice

-

Animal Model: Male ICR mice are used.

-

Drug Administration: A single oral dose of this compound cilexetil is administered.

-

Sample Collection: Blood and lung samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-administration.

-

Drug Concentration Analysis: The concentration of active this compound in plasma and lung homogenates is determined using a bioassay, such as the paper disk method with a susceptible indicator organism (e.g., Bacillus subtilis).

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.

Conclusion

This compound represents a promising antibiotic with a rich history and a renewed potential to address significant unmet medical needs, particularly in the context of tuberculosis. Its broad spectrum of activity, oral bioavailability, and established safety profile from its initial development phase make it an attractive candidate for repurposing. The ongoing clinical trials will be crucial in defining its role in modern antimicrobial therapy. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the further exploration and clinical application of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Working Group for New TB Drugs [newtbdrugs.org]

Sanfetrinem: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a potent, broad-spectrum antimicrobial agent belonging to the trinem class of β-lactam antibiotics. Its unique tricyclic structure confers stability against many β-lactamases and human renal dehydropeptidase I.[1] This technical guide provides an in-depth analysis of the in vitro activity of this compound against a wide range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the underlying mechanism of action.

Spectrum of Activity: Quantitative Analysis

The in vitro efficacy of this compound has been evaluated against a comprehensive panel of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: Activity of this compound against Staphylococcus Species

| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 90 | ≤0.007 - 0.06 | 0.03 | 0.06 | [2][3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA, MIC 8-16 µg/mL) | - | 0.25 - 1 | - | - | [3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA, MIC ≥32 µg/mL) | - | 8 - >32 | - | - | [3] |

| Staphylococcus epidermidis | - | - | - | - | - | Data Not Available |

| Staphylococcus haemolyticus | - | - | - | - | - | Data Not Available |

| Staphylococcus saprophyticus | - | - | - | - | - | Data Not Available |

Table 2: Activity of this compound against Streptococcus Species

| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | 168 | ≤0.007 - 0.06 | 0.015 | ≤0.007 | [3] |

| Streptococcus pneumoniae | Penicillin-Resistant | 168 | 0.06 - 1.0 | 0.25 | 0.5 | [3] |

| Streptococcus pyogenes | - | - | - | - | 0.008 | [2] |

| Streptococcus agalactiae | - | - | - | - | - | Data Not Available |

| Viridans Group Streptococci | - | - | - | - | - | Data Not Available |

Table 3: Activity of this compound against Enterococcus and Other Gram-Positive Species

| Bacterial Species | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | - | - | - | - | - | Data Not Available |

| Enterococcus faecium | Ampicillin- and Vancomycin-Resistant | 19 | 16 - 64 | - | - | [4] |

Mechanism of Action: Inhibition of Cell Wall Synthesis

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of this compound to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. The inactivation of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

In Gram-positive bacteria, this compound has been shown to have a high affinity for specific PBPs. For instance, in Streptococcus pneumoniae, PBP 1a and PBP 2b have been identified as the primary targets, particularly in penicillin-resistant strains.[1][5] While specific binding affinities for Staphylococcus aureus and Enterococcus species have not been fully elucidated, it is understood that this compound primarily targets PBP 2 and PBP 4 in Gram-positive organisms.[6]

Experimental Protocols: MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 standard.

Broth Microdilution Method (CLSI M07)

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae (including penicillin-resistant isolates). Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis through the targeting of essential Penicillin-Binding Proteins, underscores its efficacy. The standardized methodologies for susceptibility testing, such as the CLSI broth microdilution method, are crucial for the continued evaluation and understanding of its antimicrobial profile. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this promising antimicrobial agent.

References

- 1. In vitro activity of this compound and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro activity of this compound against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entry of this compound into Human Polymorphonuclear Granulocytes and Its Cell-Associated Activity against Intracellular, Penicillin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of this compound and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Sanfetrinem's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem, a member of the trinem class of β-lactam antibiotics, has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential utility of this compound. This compound is administered orally as the prodrug this compound cilexetil.[1]

Spectrum of Activity

This compound has shown potent in vitro activity against a range of Gram-negative bacteria, including members of the Enterobacteriaceae family and other clinically significant pathogens. Its stability in the presence of various β-lactamases contributes to its efficacy against otherwise resistant strains.

Enterobacteriaceae

This compound exhibits significant activity against many species of Enterobacteriaceae. The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound for Escherichia coli and Klebsiella pneumoniae have been reported to be 0.25 µg/mL and 0.5 µg/mL, respectively.[1] For ESBL (Extended-Spectrum β-Lactamase)-producing Klebsiella pneumoniae, the MIC50 and MIC90 have been documented as 0.38 mg/L and 3 mg/L, respectively.[2]

Further studies have detailed its activity against strains with varying β-lactamase expression. For AmpC-inducible and basal strains of Enterobacter cloacae and Citrobacter freundii, MICs ranged from 0.12 to 2 µg/mL.[3] However, for AmpC-derepressed mutants of these same species, the MICs were higher, ranging from 4 to 8 µg/mL.[3] In contrast, the MICs for AmpC-derepressed Serratia marcescens and Morganella morganii were not elevated.[3] this compound also retained activity against Proteus vulgaris strains that hyperproduced potent chromosomal class A β-lactamases.[3]

| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Escherichia coli | - | - | 0.25 | |

| Klebsiella pneumoniae | - | - | 0.5 | |

| Klebsiella pneumoniae (ESBL-producing) | 0.064 - 4 | 0.38 | 3 | |

| Enterobacter cloacae (AmpC-inducible/basal) | 0.12 - 2 | - | - | |

| Enterobacter cloacae (AmpC-derepressed) | 4 - 8 | - | - | |

| Citrobacter freundii (AmpC-inducible/basal) | 0.12 - 2 | - | - | |

| Citrobacter freundii (AmpC-derepressed) | 4 - 8 | - | - | |

| Serratia marcescens (AmpC-derepressed) | Not elevated | - | - | Compared to inducible/basal strains |

| Morganella morganii (AmpC-derepressed) | Not elevated | - | - | Compared to inducible/basal strains |

| Proteus vulgaris (hyperproducing class A β-lactamases) | Active | - | - |

Pseudomonas aeruginosa and Acinetobacter baumannii

Limited specific quantitative MIC data for Pseudomonas aeruginosa and Acinetobacter baumannii were identified in the reviewed literature. However, it was noted that functional group 2f enzymes, including an unnamed enzyme from Acinetobacter spp., increased the this compound MICs by up to 64-fold, suggesting potential for reduced activity against strains producing these enzymes.[3]

Mechanism of Action and Interaction with β-Lactamases

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis through the binding to and inactivation of penicillin-binding proteins (PBPs).[4] Information from a study on Streptococcus pneumoniae suggests that PBP 1a and PBP 2b are essential targets for this compound.[5][6]

This compound has demonstrated stability against several common β-lactamases, including TEM-1 and TEM-10 enzymes.[3] It is also a weak inducer of AmpC β-lactamases and shows only slight lability to the Enterobacter cloacae AmpC enzyme.[3] However, its activity is compromised by certain carbapenem-hydrolyzing β-lactamases, including functional group 2f enzymes (such as Sme-1 and NMC-A) and metallo-β-lactamases like IMP-1.[3]

Below is a diagram illustrating the interaction of this compound with bacterial β-lactamases.

Interaction of this compound with β-Lactamases.

Experimental Protocols

The in vitro activity data for this compound is primarily generated using standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general procedure is as follows:

-

Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

-

Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of this compound are prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, typically using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated.

-

Incubation: The inoculated plates are incubated under appropriate conditions.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterium on the agar surface.

Below is a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow.

Conclusion

This compound demonstrates promising in vitro activity against a variety of Gram-negative bacteria, particularly within the Enterobacteriaceae family. Its stability against common β-lactamases is a key feature, although its efficacy can be compromised by certain carbapenemases. Further research is warranted to fully elucidate its spectrum of activity, particularly against challenging pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, and to further detail its interactions with various resistance mechanisms. The standardized methodologies outlined provide a framework for continued evaluation of this compound.

References

- 1. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound, the member of trinems--in vitro activity against Klebsiella pneumoniae producing ESBL] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of β-Lactamases with this compound (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. In Vitro Activity of this compound and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanfetrinem for Tuberculosis: A Technical Whitepaper on Early Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for sanfetrinem, a repurposed oral β-lactam antibiotic, in the context of tuberculosis (TB) treatment. The following sections detail its in vitro and in vivo activity, experimental methodologies, and mechanism of action, offering a comprehensive resource for the scientific community.

In Vitro Activity of this compound Against Mycobacterium tuberculosis

This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) in various in vitro assays. The minimum inhibitory concentration (MIC) and other key metrics are summarized below, highlighting its efficacy against both laboratory strains and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Strain/Isolate | Medium/Condition | Value | Citation |

|---|---|---|---|---|

| MIC | H37Rv | 7H9 Broth | 1.5 µg/mL | [1] |

| MIC (Intracellular) | H37Rv in THP-1 macrophages | - | 0.5 µg/mL | [1] |

| MIC₉₀ | Drug-susceptible & MDR/XDR clinical isolates | - | 1-4 µg/mL | [1] |

| MIC₉₀ (with Clavulanate) | Drug-susceptible & MDR/XDR clinical isolates | - | Activity enhanced | [1] |

| Comparison MIC₉₀ (Meropenem) | Drug-susceptible & MDR/XDR clinical isolates | - | 2-64 µg/mL |[1] |

In Vivo Efficacy of this compound Cilexetil

The oral prodrug, this compound cilexetil, has been evaluated in murine models of TB, demonstrating efficacy comparable to existing treatments. Due to the high expression of the renal dehydropeptidase-1 (DHP-1) enzyme in mice, which can inactivate β-lactams, studies have utilized DHP-1 knockout mice to better reflect human pharmacology.

Table 2: In Vivo Efficacy of this compound Cilexetil in Mouse Models

| Animal Model | Dosing | Comparator | Outcome | Citation |

|---|

| DHP-1 knockout mice | Oral this compound cilexetil | Subcutaneous meropenem + oral amoxicillin/clavulanate | Equipotent in reducing bacterial load |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis.

-

Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Setup: The assay is performed in 96-well microplates. This compound is serially diluted in 7H9 broth to achieve a range of concentrations.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.

Intracellular Activity Assay

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

-

Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Infection: Differentiated THP-1 macrophages are infected with M. tuberculosis H37Rv at a specified multiplicity of infection (MOI).

-

Drug Treatment: After infection, the cells are treated with various concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 hours).

-

CFU Enumeration: Macrophages are lysed, and the intracellular bacteria are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs). The reduction in CFUs in treated versus untreated cells indicates the intracellular activity of the drug.

Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

-

Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in 7H9 broth.

-

Drug Exposure: this compound is added to the bacterial culture at various multiples of its MIC.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours).

-

CFU Enumeration: Samples are serially diluted and plated on 7H11 agar to determine the number of viable bacteria (CFUs) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of killing.

In Vivo Efficacy in a Mouse Model

This protocol describes the evaluation of this compound cilexetil in a DHP-1 knockout mouse model of tuberculosis.

-

Animal Model: DHP-1 knockout mice are used to prevent the rapid degradation of the β-lactam.

-

Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment: Treatment with oral this compound cilexetil is initiated at a specified time post-infection and administered daily for a defined duration.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. The bacterial load (CFUs) in the lungs is determined by plating serial dilutions of the homogenates on 7H11 agar.

-

Comparison: The reduction in lung CFUs in the this compound-treated group is compared to that in an untreated control group and a group treated with a standard-of-care regimen.

Visualizations: Pathways and Workflows

The following diagrams illustrate key aspects of this compound's mechanism and preclinical evaluation.

Caption: Preclinical evaluation workflow for a new tuberculosis drug candidate.

Caption: Activation of the prodrug this compound cilexetil to its active form.

Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.

References

Sanfetrinem: A Technical Whitepaper on the Repurposing of a Tricyclic Carbapenem for Infectious Diseases

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the archives of pharmaceutical development, the tricyclic carbapenem sanfetrinem is experiencing a resurgence of interest as a potential therapeutic agent for challenging infectious diseases, most notably tuberculosis (TB). Developed by GlaxoSmithKline in the 1990s and advanced to Phase 2 clinical trials for respiratory tract infections, its development was halted for commercial reasons.[1][2] However, recent preclinical evidence has illuminated its potent intracellular activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, catalyzing its re-evaluation as a much-needed oral antibiotic for TB.[1][3] This document provides a comprehensive technical overview of this compound, consolidating available preclinical and clinical data to support its further investigation and development.

Core Compound Profile

-

Compound: this compound

-

Prodrug: this compound Cilexetil (oral formulation)[1]

-

Chemical Class: Tricyclic β-lactam (Trinem)[4]

-

Mechanism of Action: As a carbapenem, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[5][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5][6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its interference with the final stages of peptidoglycan biosynthesis, a pathway crucial for maintaining the structural integrity of the bacterial cell wall. The diagram below illustrates the key stages of this pathway and the point of inhibition by this compound.

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacteria, including key respiratory pathogens and Mycobacterium tuberculosis.

Activity Against Common Bacterial Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates.

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | ≤0.007 | ≤0.007 | [7] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | - | 0.5 | [7] |

| Streptococcus pneumoniae | - | - | 0.015 | 0.5 | [8] |

| Haemophilus influenzae | - | - | 0.25 | 0.5 | [8] |

| Moraxella catarrhalis | - | - | 0.015 | 0.03 | [8] |

| Staphylococcus aureus | Methicillin-Susceptible | - | - | 0.06 | [7] |

| Staphylococcus aureus | Methicillin-Resistant (MIC 8-16 µg/mL) | - | 0.25-1 | - | [7] |

| Staphylococcus aureus | Methicillin-Resistant (MIC ≥32 µg/mL) | - | 8->32 | - | [7] |

| Escherichia coli | - | - | - | 0.25 | [4] |

| Klebsiella pneumoniae | - | - | - | 0.5 | [4] |

| Enterococcus faecium | Ampicillin & Vancomycin Resistant | 19 | 16-64 | - | [9] |

Repurposing for Tuberculosis: Activity Against Mycobacterium tuberculosis

A key focus of recent research has been the activity of this compound against M. tuberculosis.

| Strain Type | No. of Isolates | Condition | MIC₉₀ (µg/mL) | Reference |

| Drug-Susceptible, MDR & XDR | - | This compound alone | 1-4 | [1][3] |

| Drug-Susceptible, MDR & XDR | - | This compound + Clavulanate | 0.5-2 | [10] |

| H37Rv (intracellular, THP-1 cells) | - | This compound alone | 0.5 (MICTHP1) | [1] |

| H37Rv (extracellular, 7H9 broth) | - | This compound alone | 1.5 (MIC7H9) | [1] |

Notably, this compound's potency against M. tuberculosis is enhanced in the presence of cholesterol, which is a primary carbon source for the bacterium during infection, suggesting that standard in vitro testing may underestimate its in vivo efficacy.[3][10][11]

Preclinical In Vivo Efficacy

The oral prodrug, this compound cilexetil, has demonstrated significant efficacy in various murine models of infection.

Murine Models of Bacterial Infection

| Infection Model | Pathogen | Efficacy Metric | This compound Cilexetil ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Reference |

| Systemic Infection (Septicemia) | S. aureus Smith | 50% Effective Dose (ED₅₀) | 0.09 | Cefdinir: 0.88, Amoxicillin: 10.12 | [4] |

| Systemic Infection (Septicemia) | S. aureus 5 (β-lactamase+) | 50% Effective Dose (ED₅₀) | 0.71 | Cefdinir: 3.25, Amoxicillin: 79.8 | [4] |

| Systemic Infection (Septicemia) | S. pyogenes | 50% Effective Dose (ED₅₀) | 0.08 | Cefdinir: 0.51, Amoxicillin: 1.48 | [4] |

| Systemic Infection (Septicemia) | E. coli | 50% Effective Dose (ED₅₀) | 0.17 | Cefdinir: 0.28, Amoxicillin: 6.88 | [4] |

| Respiratory Infection | S. pneumoniae (Penicillin-Susceptible) | Bacterial Load Reduction | More effective than amoxicillin | - | [12] |

| Respiratory Infection | S. pneumoniae (Penicillin-Resistant) | Bacterial Load Reduction | More effective than amoxicillin | - | [12] |

Murine Model of Tuberculosis

In a dehydropeptidase-I (DHP-I) knockout mouse model of TB, oral this compound cilexetil was shown to be as effective as a combination of subcutaneous meropenem and oral amoxicillin/clavulanate.[1][13]

Pharmacokinetics

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters were determined in mice following a single oral dose of 10 mg/kg of this compound cilexetil.

| Parameter | Plasma | Lung |

| Cₘₐₓ (µg/mL) | 7.60 | 1.94 |

| Tₘₐₓ (h) | 0.25 | 0.125 |

| t₁/₂ (h) | 0.37 | 0.41 |

| AUC₀₋∞ (µg·h/mL) | 6.16 | 1.52 |

| Source:[4] |

Human Pharmacokinetics

This compound cilexetil underwent Phase 2 clinical trials for respiratory tract infections, demonstrating its ability to achieve therapeutically relevant exposures upon oral dosing in adults and children.[14] While specific pharmacokinetic data from these trials are not publicly available, the progression to Phase 2 indicates an acceptable safety and pharmacokinetic profile in humans. A Phase 2a trial evaluating the early bactericidal activity, safety, and pharmacokinetics of this compound cilexetil in adults with pulmonary TB is ongoing (NCT05388448).[11][15][16]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for M. tuberculosis

The following workflow outlines a standard broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Caption: Workflow for M. tuberculosis MIC determination.

In Vivo Efficacy: Murine Model of Systemic Infection

The following workflow describes a murine model of bacteremia to evaluate the in vivo efficacy of this compound cilexetil.

Caption: Workflow for murine systemic infection model.

Stability to β-Lactamases

This compound exhibits stability against a range of β-lactamases, a key advantage for an antibiotic in this class. It is stable to TEM-1 and extended-spectrum β-lactamases (ESBLs).[5] However, its activity is compromised by class B metallo-β-lactamases (e.g., IMP-1) and certain class A carbapenemases (e.g., Sme-1, NMC-A).[5]

Future Directions and Conclusion

The repurposing of this compound, particularly for tuberculosis, represents a promising and accelerated pathway to address a critical unmet medical need. Its oral bioavailability, potent intracellular activity against resistant Mtb strains, and established safety profile from previous clinical trials make it an attractive candidate for inclusion in novel TB treatment regimens.[1][3] The results of the ongoing Phase 2a clinical trial are eagerly awaited and will be pivotal in determining the future trajectory of this resurrected antibiotic. Further research should also explore its potential against other difficult-to-treat infections where an oral carbapenem could provide a significant therapeutic advantage. The journey of this compound underscores the value of re-examining shelved pharmaceutical assets in the light of new scientific understanding and evolving clinical needs.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. thesciencenotes.com [thesciencenotes.com]

- 7. In-vitro activity of this compound against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of the trinem this compound (GV104326) against gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis | bioRxiv [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. In vivo antibacterial activities of this compound cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combinations of β-Lactam Antibiotics Currently in Clinical Trials Are Efficacious in a DHP-I-Deficient Mouse Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Time-Kill Assay for Sanfetrinem Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem, a first-in-class tricyclic carbapenem, is an oral beta-lactam antibiotic being repurposed for the treatment of tuberculosis (TB).[1][2] Preclinical studies have demonstrated its potent activity against both drug-susceptible and multidrug-resistant/extensively drug-resistant (MDR/XDR) strains of Mycobacterium tuberculosis (M. tuberculosis).[3][4] Time-kill assays have confirmed the rapid bactericidal activity of this compound against M. tuberculosis both intracellularly and in broth cultures.[1][2] This document provides detailed protocols for performing in vitro time-kill assays to evaluate the bactericidal kinetics of this compound against M. tuberculosis.

Data Presentation

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

| Parameter | Value (µg/mL) | Reference |

| MIC in 7H9 Broth (MIC7H9) | 1.5 | [1][2] |

| MIC against Intracellular M. tuberculosis (MICTHP1) | 0.5 | [1][2] |

Table 2: Time-Kill Assay Parameters for this compound against M. tuberculosis

| Parameter | Description |

| Test Organism | M. tuberculosis H37Rv (or other clinical isolates) |

| Culture Medium | Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 |

| Inoculum Preparation | Mid-log phase culture adjusted to a starting inoculum of approximately 1-5 x 105 CFU/mL |

| This compound Concentrations | 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC) |

| Control Groups | Growth control (no drug) and a relevant comparator antibiotic (e.g., isoniazid or rifampicin) |

| Incubation Conditions | 37°C with continuous agitation |

| Sampling Time Points | 0, 1, 2, 4, and 7 days |

| Quantification Method | Colony Forming Unit (CFU) enumeration on Middlebrook 7H10 agar plates |

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

This compound powder

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth

-

OADC supplement

-

Tween 80

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Prepare M. tuberculosis Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculation: Add the prepared M. tuberculosis inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 7-14 days.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.

II. Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of this compound against M. tuberculosis over time.

Materials:

-

This compound

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

Sterile culture tubes or flasks

-

Middlebrook 7H10 agar plates

-

Incubator with shaking capabilities

Procedure:

-

Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Adjust the turbidity to achieve a starting inoculum of 1-5 x 105 CFU/mL.

-

Drug Preparation: Prepare culture tubes or flasks containing 7H9 broth with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

-

Inoculation: Inoculate each tube with the prepared M. tuberculosis suspension.

-

Time Point 0 Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial ten-fold dilutions and plate on 7H10 agar to determine the initial CFU/mL.

-

Incubation: Incubate all tubes at 37°C with agitation.

-

Subsequent Sampling: At predetermined time points (e.g., 24, 48, 96, and 168 hours), remove aliquots from each tube.

-

CFU Enumeration: Perform serial dilutions of each aliquot and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

-

Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Caption: Workflow for the in vitro time-kill assay of this compound against M. tuberculosis.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. This compound, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]

- 3. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: Sanfetrinem Cilexetil Formulation for In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanfetrinem cilexetil is the orally bioavailable prodrug of this compound, a novel tricyclic β-lactam antibiotic.[1][2] this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Its efficacy has been demonstrated in various murine infection models, including septicemia and respiratory infections caused by pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[2][3] As an oral prodrug, this compound cilexetil is specifically designed for oral administration, after which it is hydrolyzed into its active form, this compound. This document provides detailed protocols for the formulation and oral administration of this compound cilexetil in mouse models based on established methodologies.

Mechanism of Action

This compound cilexetil is inactive in its ester form. In vivo, esterases hydrolyze the cilexetil moiety to release the active drug, this compound.[1] Like other β-lactam antibiotics, this compound targets and inhibits bacterial penicillin-binding proteins (PBPs).[4] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.[4]

Caption: Mechanism of Action of this compound Cilexetil.

Physicochemical Properties

Proper formulation requires an understanding of the compound's physical and chemical characteristics.

| Property | Value |

| Chemical Formula | C₂₃H₃₃NO₈ |

| Molecular Weight | 451.5 g/mol |

| Appearance | Solid powder |

| Solubility | Poorly soluble in water.[5] |

| Class | Tricyclic β-lactam (Trinem) Antibiotic Prodrug |

Data sourced from PubChem and inferred from experimental protocols.

Experimental Protocols

Protocol 1: Preparation of this compound Cilexetil Oral Suspension

This protocol is based on the vehicle used in published preclinical studies of this compound cilexetil.[3] Due to its poor aqueous solubility, the compound is administered as a suspension.

Materials:

-

This compound cilexetil powder

-

Methylcellulose (Methocel, e.g., 400 cP viscosity)[6]

-

Sterile, purified water or 0.9% saline

-

Analytical balance

-

Spatula

-

Mortar and pestle (optional, for breaking up powder clumps)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Sterile dosing tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

Procedure:

-

Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half of the final required volume of water/saline to 60-80°C.[7] b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). c. While stirring the hot water vigorously, slowly add the methylcellulose powder to create a uniform dispersion.[8] d. Remove from heat and add the remaining volume of cold (4°C) water/saline while continuing to stir.[7] e. Continue stirring in a cold environment (e.g., on ice or at 4°C) until the solution becomes clear and viscous. This may take several hours or can be left overnight.[8]

-

Calculate Required Drug Amount: a. Determine the desired dose (e.g., 10 mg/kg).[3] b. Determine the dosing volume (typically 10 mL/kg for mice, which is 0.2 mL for a 20 g mouse).[9] c. Calculate the final concentration needed for the suspension.

-

Example: For a 10 mg/kg dose in a 10 mL/kg volume: Concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL.

-

-

Prepare the Suspension: a. Weigh the calculated amount of this compound cilexetil powder. b. Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This prevents clumping. c. Gradually add the remaining vehicle while stirring continuously with the magnetic stirrer. d. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. e. Note: Always prepare the suspension fresh on the day of the experiment and keep it stirring or vortexed immediately before each administration to ensure uniform dosing.

Caption: Workflow for preparing the oral drug suspension.

Protocol 2: Administration by Oral Gavage

Oral gavage is a standard method for ensuring precise oral dosing in mice.[9] Proper training and technique are critical to minimize animal stress and prevent injury.

Materials:

-

Prepared this compound cilexetil suspension

-

Appropriately sized syringe (e.g., 1 mL)

-

Straight or curved gavage needle (20-22 gauge for adult mice, with a ball-tip).[10]

Procedure:

-

Animal Handling and Restraint: a. Weigh the mouse to calculate the exact volume to be administered.[11] b. Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[12] c. Position the mouse vertically, allowing its body to be supported. This helps straighten the path to the esophagus.[11]

-

Gavage Needle Insertion: a. Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach; do not insert beyond this point.[10][11] b. Fill the syringe with the calculated dose of the suspension, ensuring there are no air bubbles. Vortex the suspension immediately before drawing it up. c. Insert the ball-tipped needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the pharynx.[11] d. The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, withdraw immediately and reposition. Forcing the needle can cause perforation or entry into the trachea.[13]

-

Substance Administration: a. Once the needle is in place, dispense the liquid slowly and steadily. b. After administration, gently remove the needle in a single smooth motion. c. Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[9]

Data from In Vivo Mouse Models

The following tables summarize representative data from published studies involving oral administration of this compound cilexetil to mice.

Table 1: Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose) [3]

| Specimen | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC₀₋∞ (µg·h/mL) |

|---|---|---|---|---|

| Plasma | 7.60 | 0.25 | 0.37 | 6.16 |

| Lung | 1.94 | 0.125 | 0.41 | 1.52 |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t1/2: Half-life; AUC: Area under the curve.

Table 2: Efficacy (ED₅₀) in Murine Bacteremia Model [3]

| Pathogen | ED₅₀ (mg/kg) |

|---|---|

| S. aureus Smith | 1.10 |

| S. pyogenes C203 | 0.13 |

| E. coli KC-14 | 1.15 |

ED₅₀: 50% effective dose, calculated based on survival after 7 days post-infection.

Application Notes

-

Vehicle Choice: Methylcellulose is a standard, inert suspending agent used for oral administration of water-insoluble compounds in preclinical studies.[5][14] It increases the viscosity of the vehicle, which helps to maintain a uniform suspension and improves the accuracy of dosing.

-

Animal Welfare: Oral gavage can be a stressful procedure. Personnel must be thoroughly trained.[9] As an alternative for chronic studies, voluntary consumption of the drug mixed into a palatable food or jelly can be considered, though this may require validation to ensure complete and consistent dosing.[13]

-

Stability: β-lactam antibiotics can be susceptible to hydrolysis. It is strongly recommended to prepare the suspension fresh each day and store it on ice if not used immediately. Do not use previously prepared or stored suspensions without stability validation.

-

Dose Range: Doses in mouse models have ranged from 10 mg/kg for general efficacy studies to as high as 400 mg/kg in specific tuberculosis models.[3][15] The appropriate dose will depend on the infection model and the susceptibility of the pathogen.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. In vivo antibacterial activities of this compound cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Antibacterial Activities of this compound Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Upcycling” known molecules and targets for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. research.fsu.edu [research.fsu.edu]

- 12. instechlabs.com [instechlabs.com]

- 13. researchanimaltraining.com [researchanimaltraining.com]

- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Sanfetrinem Concentration in Plasma and Lung Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of sanfetrinem in plasma and lung tissue using two distinct analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Microbiological Agar Diffusion Assay. The LC-MS/MS method offers high selectivity and sensitivity for precise quantification, while the microbiological assay provides a measure of the antibiotic's biological activity.

Method 1: Quantification of this compound by LC-MS/MS

This method is ideal for pharmacokinetic studies requiring high sensitivity and specificity.

Data Presentation: LC-MS/MS Method Performance

| Parameter | Plasma | Lung Tissue (Homogenate Supernatant) |

| Linearity Range | 10 ng/mL - 5 µg/mL[1] | Expected to be similar to plasma, requires validation |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | Method dependent, requires validation |

| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration |

| Precision (CV%) | <15% | <15% |

| Recovery | >85% | >80% |

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is based on a previously developed and validated method for the determination of this compound in human plasma[1].

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar carbapenem)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

2. Sample Preparation:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 150 µL of acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with water (e.g., 1:1 v/v) as needed to be within the calibration range.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Phenomenex Luna C18(2), 50x2.0 mm, 5 µm, or equivalent[1].

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of this compound and the IS from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS need to be optimized.

4. Data Analysis:

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol: LC-MS/MS Analysis of this compound in Lung Tissue

This protocol requires an initial homogenization step to extract the drug from the tissue matrix.

1. Materials and Reagents:

-

Same as for plasma analysis.

-

Phosphate Buffered Saline (PBS), pH 7.4.

2. Lung Tissue Homogenization:

-

Accurately weigh a portion of the lung tissue.

-

Add a 3-fold volume (w/v) of cold PBS.

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

3. Sample Preparation (from Homogenate Supernatant):

-

Follow the same protein precipitation procedure as described for plasma, using the lung homogenate supernatant as the sample.

4. LC-MS/MS Conditions and Data Analysis:

-

Follow the same LC-MS/MS conditions and data analysis procedures as described for plasma.

Method 2: Quantification of this compound by Microbiological Agar Diffusion Assay

This method provides a measure of the biological activity of this compound and is a cost-effective alternative to LC-MS/MS.

Data Presentation: Microbiological Assay Performance

| Parameter | Plasma / Lung Tissue Extract |

| Indicator Organism | Bacillus subtilis ATCC 6633[2] |

| Assay Sensitivity | 0.033 µg/mL[2] |

| Linearity Range | Dependent on standard curve, typically 0.1 - 10 µg/mL |

| Precision (CV%) | <20% |

| Accuracy | Within ±20% of nominal concentration |

Experimental Protocol: Microbiological Agar Diffusion Assay

This protocol is based on the paper disk method for antibiotic quantification[2].

1. Materials and Reagents:

-

This compound reference standard

-

Bacillus subtilis ATCC 6633

-

Cephaloridine test medium (or Mueller-Hinton Agar)

-

Sterile paper disks (6 mm diameter)

-

Sterile saline solution (0.9% NaCl)

-

Phosphate Buffer (pH 6.5-6.6)

-

Acetonitrile/Acetone (70/30, v/v) mixture for tissue extraction.

2. Preparation of Inoculum:

-

Culture Bacillus subtilis on an appropriate agar slant.

-

Prepare a suspension of the organism in sterile saline to match the turbidity of a 0.5 McFarland standard.

3. Preparation of Agar Plates:

-

Prepare the agar medium according to the manufacturer's instructions and sterilize.

-

Cool the agar to 48-50°C.

-

Add the standardized Bacillus subtilis inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar).

-

Mix gently and pour a uniform layer into sterile Petri dishes.

-

Allow the agar to solidify completely.

4. Sample Preparation:

-

Plasma: Plasma samples can often be applied directly to the paper disks or after dilution with phosphate buffer.

-

Lung Tissue:

-

Homogenize the lung tissue in a 3-fold volume of the acetonitrile/acetone mixture.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of phosphate buffer.

-

5. Assay Procedure:

-

Prepare a series of this compound standard solutions in phosphate buffer.

-

Aseptically apply sterile paper disks to the surface of the inoculated agar plates.

-

Pipette a fixed volume (e.g., 20 µL) of each standard solution and prepared sample onto separate disks.

-

Incubate the plates at 37°C for 18-24 hours.

6. Data Analysis:

-

Measure the diameter of the zones of inhibition around each disk to the nearest millimeter.

-

Create a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones.

-

Determine the concentration of this compound in the samples by interpolating the measured zone diameters on the standard curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample type and the chosen analytical method, leading to the determination of this compound concentration.

References

Application Notes and Protocols for Testing Sanfetrinem Synergy with Other Anti-Tuberculosis Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies.[1][2] Sanfetrinem, an oral carbapenem antibiotic, has been repurposed and shows promising activity against Mtb, including clinical isolates resistant to current drugs.[3][4][5][6] This β-lactam antibiotic targets the synthesis of the bacterial cell wall.[1][7] Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with other anti-TB drugs, potentially enhancing therapeutic efficacy and overcoming drug resistance.[3][8]

These application notes provide detailed protocols for assessing the synergistic potential of this compound with other anti-TB agents, both in vitro and in vivo. The methodologies described herein are based on established techniques for evaluating drug interactions against M. tuberculosis.

Data Presentation: Summary of this compound Synergy

The following table summarizes the reported synergistic interactions between this compound and other anti-TB drugs from preclinical studies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a value of ≤0.5 typically indicates synergy.

| Combination Drugs | M. tuberculosis Strains | In Vitro/In Vivo | Key Findings | FICI Values | Reference |

| Amoxicillin | Mtb H37Rv, clinical isolates | In vitro | Strong synergistic interaction observed. | <0.25 | [3][8] |

| Rifampicin | Mtb H37Rv, clinical isolates | In vitro | Strong synergistic interaction observed. | <0.25 | [3][8] |

| Rifapentine | Mtb H37Rv, clinical isolates | In vitro | Synergistic interaction observed. | 0.38 | [3][8] |

| Ethambutol | Mtb H37Rv, clinical isolates | In vitro | Synergistic interaction observed. | 0.5 | [3][8] |

| Isoniazid & Rifampicin | Drug-susceptible Mtb H37Rv, pre-MDR mutants | In vitro and in Mtb-infected macrophages | Three-drug combination showed enhanced inhibitory activity.[9] | Not explicitly stated for this compound, but the three-drug combination was more effective. | [9] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to systematically test pairwise combinations of drugs to determine their synergistic, additive, indifferent, or antagonistic effects.[2][10]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with other anti-TB drugs.

Materials:

-

Mycobacterium tuberculosis strain(s) of interest (e.g., H37Rv, clinical isolates)

-

7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

-

96-well microtiter plates

-

This compound and other test drugs (e.g., rifampicin, isoniazid, ethambutol, amoxicillin)

-

Resazurin sodium salt solution (for viability assessment)[9][11]

-

Plate reader for fluorescence or absorbance measurement

Protocol:

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of this compound and the partner drug in an appropriate solvent.

-

Perform serial two-fold dilutions of each drug in 7H9-OADC medium in separate 96-well plates to create a gradient of concentrations.

-

-

Checkerboard Plate Setup:

-

In a new 96-well plate, add 50 µL of the diluted this compound along the rows and 50 µL of the diluted partner drug along the columns. This creates a matrix of drug combinations.

-

Include wells with each drug alone (as controls to determine the Minimum Inhibitory Concentration - MIC) and wells with no drugs (growth control).

-

-

Inoculum Preparation and Inoculation:

-

Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8).

-

Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9-OADC.

-

Add 100 µL of the bacterial suspension to each well of the checkerboard plate.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Assessment of Growth Inhibition (Resazurin Microtiter Assay - REMA): [9]

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[11]

-

-

Calculation of FICI:

-

The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]

-

Interpretation of FICI values: [9][12]

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)

-

FICI > 4.0: Antagonism

-

-

Workflow for In Vitro Checkerboard Assay

Caption: Workflow for determining drug synergy using the checkerboard assay.

Time-Kill Kinetics Assay

This assay provides dynamic information on the bactericidal or bacteriostatic activity of drug combinations over time.[13][14]

Objective: To evaluate the rate of killing of M. tuberculosis by this compound in combination with other drugs.

Materials:

-

Mycobacterium tuberculosis strain(s)

-

7H9 broth with OADC supplement

-

This compound and partner drug(s) at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile culture tubes or flasks

-

7H10 agar plates for Colony Forming Unit (CFU) enumeration

Protocol:

-

Inoculum Preparation:

-

Grow M. tuberculosis to early to mid-log phase.

-

Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9-OADC broth.

-

-

Drug Exposure:

-

Set up culture tubes/flasks with the following conditions:

-

No drug (growth control)

-

This compound alone

-

Partner drug alone

-

This compound + partner drug combination

-

-

Incubate all tubes at 37°C with shaking.

-

-

Sampling and CFU Enumeration:

-

At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), collect an aliquot from each culture.

-

Perform serial ten-fold dilutions in fresh 7H9 broth.

-

Plate the dilutions onto 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

-

Antagonism is indicated by a ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent.

-

Indifference is a <2-log10 change in CFU/mL.

-

Logical Flow of Time-Kill Kinetics Assay

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an oral ß-lactam antibiotic repurposed for the treatment of tuberculosis - Repositorio Institucional de Documentos [zaguan.unizar.es]

- 6. researchgate.net [researchgate.net]

- 7. Revolutionizing tuberculosis treatment: Breakthroughs, challenges, and hope on the horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]